

Application Notes and Protocols for In Vitro Assays of SLC6A19 Inhibitors

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Compound of Interest

Compound Name: *Slc6A19-IN-1*

Cat. No.: *B12376855*

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These application notes provide detailed protocols for the in vitro characterization of inhibitors targeting the Solute Carrier Family 6 Member 19 (SLC6A19), a neutral amino acid transporter. While specific data for a compound designated "**Slc6A19-IN-1**" is not publicly available, the following protocols are standard and validated methods for assessing the potency and mechanism of action of any SLC6A19 inhibitor.

Introduction to SLC6A19

The SLC6A19 protein, also known as B⁰AT1, is a sodium-dependent neutral amino acid transporter primarily located in the apical membrane of intestinal and kidney epithelial cells.[1][2][3] It plays a crucial role in the absorption and reabsorption of neutral amino acids, such as leucine, isoleucine, and valine.[1] For its surface expression and function, SLC6A19 requires the accessory protein TMEM27 (collectrin).[4][5] Inhibition of SLC6A19 is a potential therapeutic strategy for metabolic disorders like type 2 diabetes and phenylketonuria by modulating amino acid homeostasis.[1][6][7][8]

Data Presentation: Inhibitor Potency and Substrate Affinity

The following tables summarize key quantitative data for known SLC6A19 inhibitors and substrates, providing a reference for experimental design and data comparison.

Table 1: IC₅₀ Values of Known SLC6A19 Inhibitors

Compound	Assay Type	Cell Line	Substrate	IC ₅₀	Reference
JNT-517	Isoleucine Transport	Flp-In T-Rex 293 (human SLC6A19)	L-Isoleucine	47 nM	[9]
JNT-517	Glutamine Transport	Human intestinal epithelial cells	L-Glutamine	81 nM	[9]
JN-170	Isoleucine Transport	Flp-In T-Rex 293 (mouse SLC6A19)	L-Isoleucine	97 nM	[9]
JN-170	Isoleucine Transport	Flp-In T-Rex 293 (human SLC6A19)	L-Isoleucine	1.25 μM	[9]
Benztropine	FLIPR	CHO-K1 (stably expressing B ⁰ AT1 and collectrin)	L-Leucine	44 ± 9 μM	[4]
S-benzyl-L-cysteine	FLIPR	CHO-K1 (stably expressing B ⁰ AT1 and collectrin)	L-Leucine (1.5 mM)	14 ± 2 μM	[4]
S-benzyl-L-cysteine	Radiolabeled Uptake	CHO-K1 (stably expressing B ⁰ AT1 and collectrin)	[¹⁴ C]Isoleucine (0.15 mM)	424 ± 38 μM	[4]
Cinromide	FMP and Uptake Assays	MDCK (stably expressing hSLC6A19)	L-Isoleucine	>40% inhibition at 10 μM	[2]

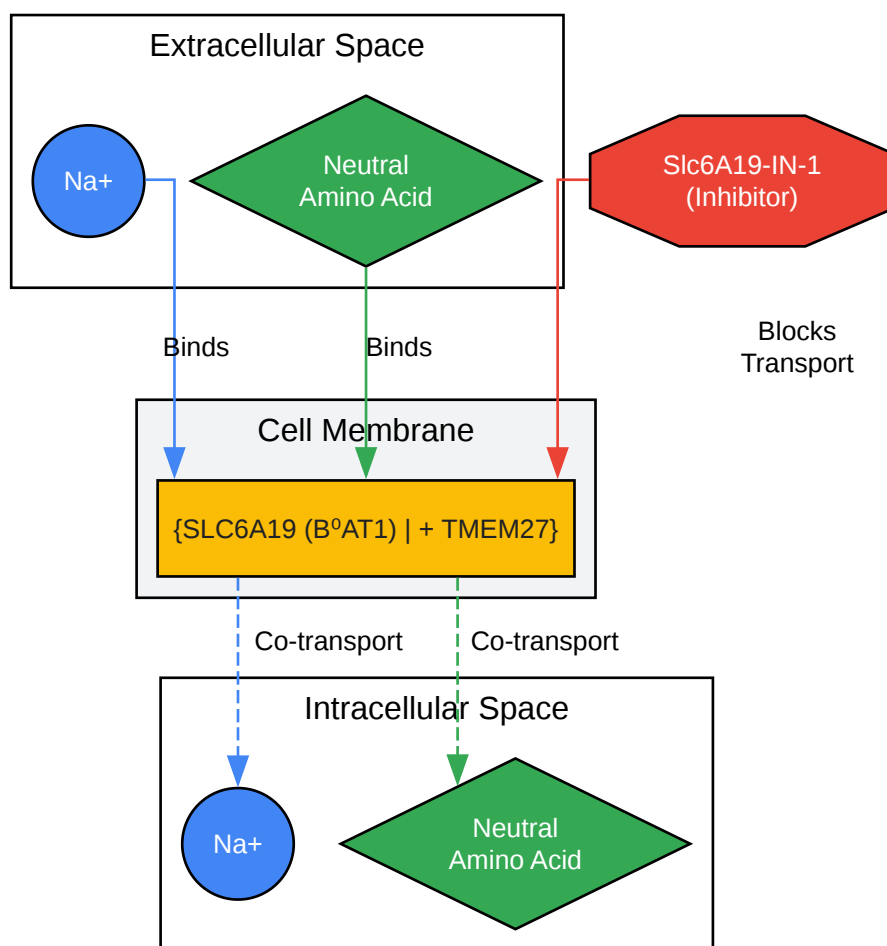
and
TMEM27)

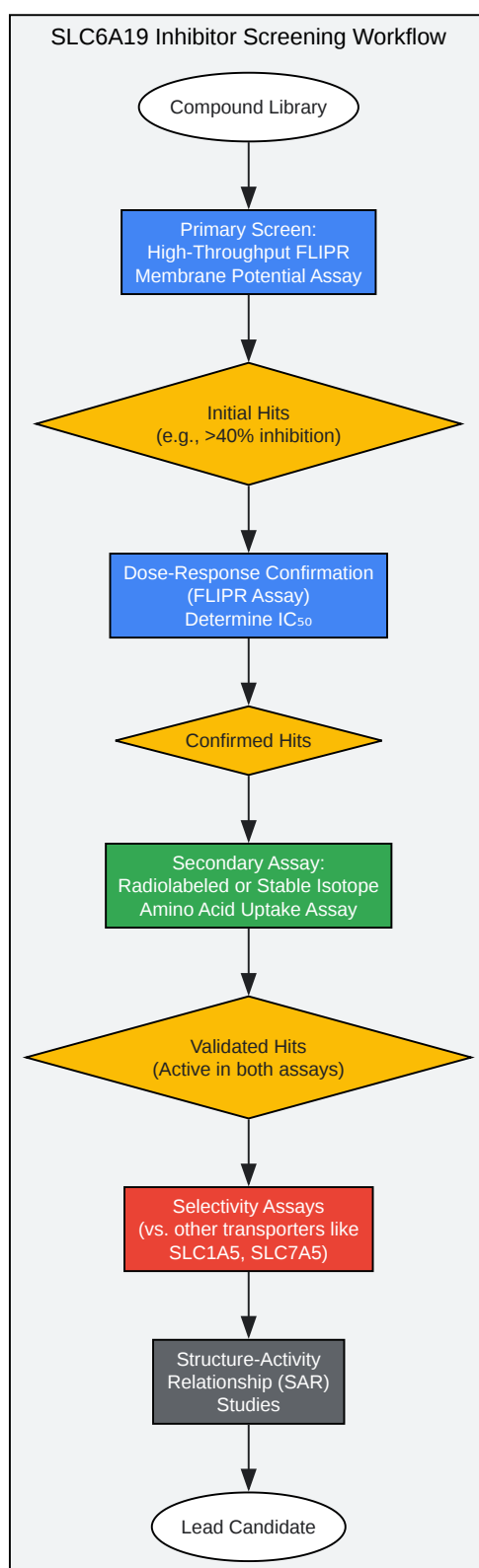
Table 2: Apparent Substrate Affinity ($K_{0.5}$) for mouse SLC6A19

Substrate Amino Acid	Apparent Affinity ($K_{0.5}$)	Reference
Leucine	~1 mM to 10 mM	[10]
Alanine	16 mM	[11]

Signaling and Transport Pathway

The following diagram illustrates the fundamental mechanism of neutral amino acid transport by SLC6A19.





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